2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
benzimidazole-2-thiol acetamide , is a chemical compound with a complex structure. Let’s break it down:
Benzimidazole: This heterocyclic compound consists of a benzene ring fused with an imidazole ring. It exhibits diverse biological activities and is commonly found in pharmaceuticals.
Thiol: The sulfur atom in the benzimidazole ring is part of a thiol group (–SH), which imparts reactivity and potential for binding to metal ions.
Acetamide: The acetyl group (–COCH₃) is attached to the nitrogen atom, making it an acetamide derivative.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial production methods involve large-scale synthesis using optimized conditions.
- Precursors are commercially available, making the process efficient.
Chemical Reactions Analysis
Reactions::
Oxidation: Benzimidazole-2-thiol can undergo oxidation to form benzimidazole-2-sulfonic acid.
Substitution: The thiol group can be substituted with other functional groups (e.g., halogens, alkyl groups).
Reduction: Reduction of the imidazole ring can yield benzimidazole.
Oxidation: Perform oxidation using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Use alkyl halides (e.g., methyl iodide) or nucleophiles (e.g., sodium hydrosulfide).
Reduction: Employ reducing agents like sodium borohydride (NaBH₄).
- Oxidation: Benzimidazole-2-sulfonic acid
- Substitution: Alkylated or halogenated derivatives
- Reduction: Benzimidazole
Scientific Research Applications
Medicine: Benzimidazole derivatives exhibit antiparasitic, antiviral, and anticancer properties.
Chemistry: Used as ligands in coordination chemistry and catalysts.
Industry: Employed in dye synthesis and corrosion inhibitors.
Mechanism of Action
Targets: Benzimidazole-2-thiol may interact with metal ions (e.g., zinc) or enzymes.
Pathways: Its effects depend on the specific context (e.g., antiparasitic action via inhibition of tubulin polymerization).
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives (e.g., albendazole, omeprazole).
Uniqueness: Benzimidazole-2-thiol’s combination of thiol and acetamide groups sets it apart.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-22-14-8-7-11(9-15(14)23-2)18-16(21)10-24-17-19-12-5-3-4-6-13(12)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
VQXRCWGSILNEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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